molecular formula C9H8ClN3O2 B15067895 6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate

6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate

Cat. No.: B15067895
M. Wt: 225.63 g/mol
InChI Key: NTXUYYHYNSRAIJ-UHFFFAOYSA-N
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Description

6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a chemical intermediate based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its similarity to purine bases. This specific derivative is designed for research and development purposes, particularly in the synthesis of novel kinase inhibitors. The pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy. Compounds featuring this scaffold have been investigated for their activity against a wide range of kinases, including CK2, EGFR, B-Raf, and c-Met, which are critical regulators in cellular signaling pathways often disrupted in cancers . The chloro and acetoxy substituents on this molecule are common functional groups that facilitate further chemical modifications via cross-coupling reactions or nucleophilic substitutions, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This compound is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

(6-chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl) acetate

InChI

InChI=1S/C9H8ClN3O2/c1-5-7(10)4-13-8(11-5)3-9(12-13)15-6(2)14/h3-4H,1-2H3

InChI Key

NTXUYYHYNSRAIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C=C1Cl)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity through two primary functional groups: the acetate moiety at position 2 and the chloro group at position 6.

1.1 Acetate Group Hydrolysis
The ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is a fundamental transformation for esters, enabling further derivatization of the compound. For example, hydrolysis could facilitate the synthesis of water-soluble analogs for biological studies.

1.2 Chloro Group Substitution
The chloro group at position 6 is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is driven by the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core, which activates the chloro group toward nucleophilic attack. Substituents such as amines, alcohols, or thiols can replace the chlorine atom, generating substituted derivatives with potential therapeutic applications .

1.3 Nucleophilic Coupling Reactions
The compound can participate in cross-coupling reactions , such as Suzuki-Miyaura coupling, if the chloro group is positioned appropriately. For instance, analogous pyrazolo[1,5-a]pyrimidine derivatives have been synthesized via cross-coupling to introduce aryl or heteroaryl substituents, expanding their structural diversity .

Reaction Mechanisms

2.1 Hydrolysis Mechanism
The hydrolysis of the acetate group proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, water or hydroxide ions attack the carbonyl carbon, leading to cleavage of the ester bond and formation of the carboxylate salt or acid.

2.2 Substitution Mechanism
The chloro group undergoes nucleophilic substitution through a two-step aromatic electrophilic substitution process:

  • Activation : The electron-deficient pyrazolo[1,5-a]pyrimidine ring stabilizes the transition state, facilitating the departure of the chloride ion.

  • Substitution : A nucleophile attacks the electrophilic carbon at position 6, forming a substituted derivative .

Reaction Conditions Optimization

While direct experimental data for this specific compound is limited, analogous reactions in related pyrazolo[1,5-a]pyrimidines highlight critical parameters:

  • Base/acid choice : Basic conditions favor hydrolysis, while nucleophilic substitution often requires polar aprotic solvents.

  • Temperature : Elevated temperatures (e.g., reflux) may accelerate substitution reactions.

  • Atmospheric control : Oxygen or inert atmospheres can influence reaction pathways, as seen in oxidative cross-coupling processes .

Yields and Selectivity

Data from similar systems indicate that:

  • Hydrolysis typically proceeds with high conversion (>80%) under optimized conditions.

  • Substitution reactions yield moderate to high selectivity, depending on steric and electronic factors of the nucleophile .

Structural and Mechanistic Insights

The fused pyrazolo[1,5-a]pyrimidine core enhances the reactivity of both functional groups by stabilizing transition states through aromatic resonance. This structural feature is critical for enabling efficient substitutions and hydrolytic transformations .

Scientific Research Applications

6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a pyrazolo[1,5-a]pyrimidine derivative, featuring a pyrazole ring fused with a pyrimidine ring, with a chloro substituent at the 6-position, a methyl group at the 5-position of the pyrazolo ring, and an acetate group at the 2-position of the pyrimidine ring. The molecular formula for this compound is C9H8ClN3O2. Pyrazolo[1,5-a]pyrimidines have demonstrated various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. These compounds show promise as therapeutic agents against various cancer types because they can inhibit specific enzymes involved in tumor growth and proliferation.

Potential Biological Activities

Research indicates that pyrazolo[1,5-a]pyrimidine compounds exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. Derivatives of 6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetate have shown potential in inhibiting specific cancer cell lines and may possess antiviral activity against various pathogens. The structural features of this compound could enhance its interaction with biological targets, leading to significant therapeutic effects.

Compound NameStructural FeaturesBiological Activity
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl acetateChloro at position 6; Acetate at position 2Antiviral; Anticancer
5-Methylpyrazolo[1,5-a]pyrimidineNo chloro or acetate groupsAnticancer
7-Amino-5-methylpyrazolo[1,5-a]pyrimidineAmino group instead of acetateAnticancer
DPA-714Additional methoxyphenyl groupTSPO ligand; Anticancer

Comparison with Similar Compounds

Key Observations:

Substituent Positional Effects : The target compound’s 6-Cl and 2-OAc groups differentiate it from analogs like Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-Carboxylate , where chlorine is at position 2. Positional isomerism can drastically alter electronic properties and biological activity.

Functional Group Diversity : The trifluoromethyl and pyridinyl groups in the compound from enhance lipophilicity and metabolic stability, whereas the acetate ester in the target compound may improve aqueous solubility.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethyl group in increases logP compared to the target compound’s acetate, which may reduce blood-brain barrier penetration.
  • Solubility: The acetate ester enhances aqueous solubility relative to non-polar analogs like , though hydrolysis in vivo could release a less soluble free acid.
  • Metabolic Stability : Methyl and acetate groups in the target compound may slow oxidative metabolism compared to halogenated analogs, as seen in .

Biological Activity

6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN3O2, with a molecular weight of 225.63 g/mol. The compound features a chloro substituent at the 6-position and a methyl group at the 5-position of the pyrazolo ring, along with an acetate group at the 2-position of the pyrimidine ring. These functional groups contribute to its reactivity and biological interactions.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer properties. Specifically, this compound has shown promise in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : The compound interacts with specific enzymes involved in tumor proliferation. Its structural similarity to biogenic purines allows it to mimic their activity, potentially leading to effective inhibition of cancer cell lines.
  • Case Studies : In a study conducted on MDA-MB-231 human breast cancer cells, compounds derived from pyrazolo[1,5-a]pyrimidines were screened for growth inhibition using MTT assays. While some derivatives showed significant activity, further optimization of the structure may enhance efficacy against resistant cancer types .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231TBD
YM155 (Control)MDA-MB-2310.25
Menadione (Control)MDA-MB-2310.30

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also demonstrates anti-inflammatory activity:

  • Mechanism : The anti-inflammatory effects are thought to arise from the inhibition of nuclear factor κB (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses.
  • Research Findings : A study assessing various pyrazolo[1,5-a]pyrimidine derivatives identified several compounds with IC50 values below 50 µM against LPS-induced NF-κB activity in THP-1 monocytic cells. This suggests that modifications to the pyrazolo framework can yield compounds with enhanced anti-inflammatory properties .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties:

Q & A

Q. What are the standard synthetic routes for preparing 6-chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate?

The synthesis typically involves cyclization and functionalization steps. For example, a pyrazolo[1,5-a]pyrimidine core can be chlorinated using phosphorus oxychloride (POCl₃) under reflux in the presence of a base like triethylamine. A similar protocol was employed for synthesizing 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, where 7-hydroxy precursors were treated with POCl₃ in 1,4-dioxane, followed by neutralization and column chromatography (petroleum ether/ethyl acetate) for purification . For the acetate group, esterification of a hydroxyl intermediate with acetyl chloride or acetic anhydride under basic conditions (e.g., NaHCO₃) is common.

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conducting reactions involving volatile reagents (e.g., POCl₃) in a fume hood.
  • Proper waste segregation for halogenated byproducts, which require specialized disposal .
  • Avoiding exposure to moisture, as some intermediates may hydrolyze exothermically.

Q. How can purity and structural integrity be validated post-synthesis?

Analytical methods include:

  • HPLC/GC-MS : To assess purity and detect residual solvents.
  • NMR (¹H/¹³C) : To confirm substituent positions (e.g., methyl and chloro groups). For example, methyl protons typically appear as singlets (~δ 2.5 ppm), while pyrimidine ring protons resonate in the δ 7–9 ppm range .
  • Elemental analysis : To verify molecular formula (e.g., C₉H₈ClN₃O₂).

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions?

Quantum chemical calculations (e.g., DFT) can model transition states to predict regioselectivity during chlorination or esterification. For instance, reaction path searches using software like GRRM or Gaussian can identify energy barriers for competing pathways (e.g., C-5 vs. C-7 chlorination). This approach reduces trial-and-error experimentation, as demonstrated in computational-experimental hybrid frameworks like ICReDD’s reaction design workflows .

Q. What strategies address regioselectivity challenges during functionalization?

Regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold often hinges on steric and electronic factors. For example:

  • Electrophilic substitution : The chloro group at C-6 deactivates the ring, directing further substitutions to C-3 or C-6.
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at C-2 or C-5 can be optimized by tuning ligands (e.g., PPh₃) and bases (Na₂CO₃) to enhance yield .

Q. How do structural modifications influence biological activity?

Comparative studies of pyrazolo[1,5-a]pyrimidine derivatives reveal that:

  • Chloro groups : Enhance metabolic stability and receptor binding (e.g., in adenosine receptor ligands) .
  • Acetate esters : Serve as prodrugs, hydrolyzing in vivo to release active hydroxyl metabolites.
  • Methyl groups : Improve lipophilicity (logP), impacting membrane permeability .

Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions?

Competing pathways (e.g., SN1 vs. SN2) or solvent effects may lead to byproducts. For example, polar aprotic solvents (DMF) favor SN2 mechanisms, while protic solvents (ethanol) may promote elimination. Kinetic studies (e.g., monitoring via LC-MS) and isotopic labeling (²H/¹³C) can elucidate mechanisms .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Chlorination

ParameterOptimal ConditionReference
ReagentPOCl₃
Solvent1,4-Dioxane
TemperatureReflux (~100°C)
BaseTriethylamine
PurificationColumn chromatography

Q. Table 2: Computational Tools for Reaction Optimization

ToolApplicationExample OutcomeReference
DFT (Gaussian)Transition state analysisPredicted ΔG‡ for chlorination
GRRMReaction path searchIdentified low-energy pathways

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